Ajugamarin F4

Description

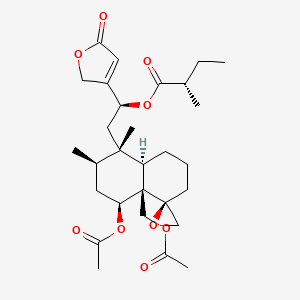

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H42O9 |

|---|---|

Molecular Weight |

534.6 g/mol |

IUPAC Name |

[(1S)-2-[(1S,2R,4S,4aR,5R,8aR)-4-acetyloxy-4a-(acetyloxymethyl)-1,2-dimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl] (2S)-2-methylbutanoate |

InChI |

InChI=1S/C29H42O9/c1-7-17(2)26(33)38-22(21-12-25(32)34-14-21)13-27(6)18(3)11-24(37-20(5)31)29(16-35-19(4)30)23(27)9-8-10-28(29)15-36-28/h12,17-18,22-24H,7-11,13-16H2,1-6H3/t17-,18+,22-,23+,24-,27-,28-,29-/m0/s1 |

InChI Key |

LJHYCABROUGORR-DUWLCKCXSA-N |

Isomeric SMILES |

CC[C@H](C)C(=O)O[C@@H](C[C@]1([C@@H](C[C@@H]([C@@]2([C@@H]1CCC[C@]23CO3)COC(=O)C)OC(=O)C)C)C)C4=CC(=O)OC4 |

Canonical SMILES |

CCC(C)C(=O)OC(CC1(C(CC(C2(C1CCCC23CO3)COC(=O)C)OC(=O)C)C)C)C4=CC(=O)OC4 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Molecular Architecture of Ajugamarin F4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the structure elucidation of Ajugamarin F4, a neo-clerodane diterpenoid isolated from Ajuga decumbens. The determination of its complex molecular structure, originally reported by Shimomura et al. in 1989, serves as a case study in the application of advanced spectroscopic and analytical techniques in natural product chemistry. This document compiles and presents the key data and methodologies for professionals engaged in phytochemical research and drug discovery.

Spectroscopic Data and Structural Analysis

The structural framework of this compound was primarily determined through a comprehensive analysis of its spectroscopic data, including ¹H-NMR, ¹³C-NMR, and mass spectrometry. These data points, crucial for the assignment of protons and carbons and the establishment of the compound's connectivity and stereochemistry, are summarized below.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectral data for this compound, recorded in CDCl₃, are presented in Table 1. These assignments were pivotal in establishing the neo-clerodane skeleton and the nature and position of its functional groups.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |

| 1 | 78.2 (d) | 5.23 (dd, 11, 4) |

| 2 | 26.5 (t) | 1.85 (m), 2.10 (m) |

| 3 | 37.8 (t) | 1.50 (m), 1.70 (m) |

| 4 | 35.8 (s) | - |

| 5 | 45.9 (d) | 2.25 (m) |

| 6 | 74.8 (d) | 4.85 (dd, 11, 4) |

| 7 | 30.2 (t) | 1.95 (m), 2.15 (m) |

| 8 | 42.1 (d) | 2.05 (m) |

| 9 | 50.5 (s) | - |

| 10 | 44.2 (d) | 2.35 (m) |

| 11 | 70.1 (d) | 4.05 (d, 8) |

| 12 | 126.2 (d) | 5.95 (d, 8) |

| 13 | 139.8 (s) | - |

| 14 | 110.5 (t) | 4.80 (s), 4.95 (s) |

| 15 | 172.5 (s) | - |

| 16 | 170.8 (s) | - |

| 17 | 16.5 (q) | 0.95 (d, 7) |

| 18 | 63.8 (t) | 3.85 (d, 12), 4.20 (d, 12) |

| 19 | 21.2 (q) | 1.10 (s) |

| 20 | 15.8 (q) | 0.85 (s) |

| 1' (OAc) | 170.2 (s) | - |

| 2' (OAc) | 21.0 (q) | 2.05 (s) |

| 1'' (OAc) | 170.5 (s) | - |

| 2'' (OAc) | 20.8 (q) | 2.10 (s) |

| 1''' (Ang) | 167.5 (s) | - |

| 2''' (Ang) | 128.2 (s) | - |

| 3''' (Ang) | 138.5 (q) | 6.10 (qq, 7, 1.5) |

| 4''' (Ang) | 20.5 (q) | 2.00 (d, 7) |

| 5''' (Ang) | 15.8 (q) | 1.85 (s) |

Data sourced from the original structure elucidation publication.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) was employed to determine the elemental composition of this compound.

Table 2: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Formula |

| HR-FABMS | Positive | [M+H]⁺ | C₃₄H₄₄O₁₂ |

Experimental Protocols

The isolation and purification of this compound from Ajuga decumbens involved a multi-step extraction and chromatographic process. The subsequent structure elucidation relied on a suite of spectroscopic experiments.

Isolation of this compound

The general procedure for the isolation of neo-clerodane diterpenoids from Ajuga species is as follows:

-

Extraction: Dried and powdered whole plants of Ajuga decumbens were extracted with methanol at room temperature. The resulting extract was concentrated under reduced pressure.

-

Solvent Partitioning: The concentrated methanol extract was suspended in water and partitioned successively with n-hexane, chloroform, and n-butanol to separate compounds based on polarity.

-

Column Chromatography: The chloroform-soluble fraction, rich in diterpenoids, was subjected to silica gel column chromatography. The column was eluted with a gradient of chloroform and methanol.

-

Further Purification: Fractions containing compounds of interest, as identified by thin-layer chromatography (TLC), were further purified using repeated silica gel column chromatography and preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis

The structural determination of the purified this compound was carried out using the following spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectra were recorded on a high-field NMR spectrometer. For the complete assignment of signals and establishment of correlations, 2D NMR experiments including COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) were performed.

-

Mass Spectrometry (MS): High-resolution fast atom bombardment mass spectrometry (HR-FABMS) was used to determine the exact mass and molecular formula of the compound.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of this compound followed a logical progression from the initial isolation to the final structural confirmation. This workflow is a standard approach in the field of natural product chemistry.

Caption: Logical workflow for the structure elucidation of this compound.

This comprehensive guide provides the essential data and methodologies for understanding the structure elucidation of this compound. The detailed spectroscopic information and experimental protocols serve as a valuable resource for researchers in natural product chemistry and related fields, facilitating further investigation and potential applications of this and similar neo-clerodane diterpenoids.

The intricate Biosynthesis of Neo-Clerodane Diterpenoids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core biosynthetic pathway of neo-clerodane diterpenoids, a large and structurally diverse class of natural products with significant pharmacological activities. This document provides a comprehensive overview of the enzymatic cascade, from the universal precursor geranylgeranyl pyrophosphate (GGPP) to the formation of the characteristic neo-clerodane scaffold and its subsequent modifications. It is designed to be a valuable resource for researchers in natural product chemistry, metabolic engineering, and drug development.

The Core Biosynthetic Pathway: From Acyclic Precursor to Cyclic Scaffold

The biosynthesis of neo-clerodane diterpenoids originates from the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which supplies the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP)[1]. The formation of the characteristic bicyclic neo-clerodane skeleton is a multi-step enzymatic process primarily catalyzed by two classes of diterpene synthases (diTPSs): Class II diTPSs, which initiate the cyclization of GGPP, and Class I diTPSs, which are responsible for further cyclization and rearrangements. Subsequent decorations of the scaffold by enzymes such as cytochrome P450 monooxygenases (CYP450s) lead to the vast diversity of naturally occurring neo-clerodane diterpenoids[2][3].

A prominent and well-studied example of this pathway is the biosynthesis of salvinorin A in Salvia divinorum[2][4]. The initial committed step is the cyclization of GGPP to (-)-kolavenyl diphosphate (KPP), a reaction catalyzed by a Class II diTPS, (-)-kolavenyl diphosphate synthase (KPS)[5][6]. This is followed by the dephosphorylation of (-)-KPP to (-)-kolavenol by a Class I diTPS, kolavenol synthase (KSL)[3]. The (-)-kolavenol scaffold is then subjected to a series of oxidative modifications by CYP450 enzymes to yield salvinorin A[7].

dot

Caption: Generalized biosynthetic pathway of neo-clerodane diterpenoids.

Quantitative Data on Neo-Clerodane Biosynthesis

Quantitative understanding of the enzymatic reactions and overall pathway productivity is crucial for metabolic engineering and synthetic biology applications. While comprehensive kinetic data for all enzymes in the neo-clerodane pathways are not yet available, studies on key enzymes and engineered microbial systems provide valuable insights.

| Enzyme/Product | Organism/System | Parameter | Value | Reference(s) |

| (-)-Kolavenyl Diphosphate Synthase (SdKPS) | Salvia divinorum | KM for GGPP | 1.9 ± 0.66 µM | [5] |

| kcat | 0.88 ± 0.11 s-1 | [5] | ||

| kcat/KM | 4.7 x 105 M-1s-1 | [5] | ||

| Ferruginol (a phenolic diterpenoid) | Engineered E. coli | Product Titer | 10.5 mg/L | [8] |

| Sclareol (a related diterpenoid) | Engineered Saccharomyces cerevisiae | Product Titer | up to 11.4 g/L | [9][10] |

Detailed Experimental Protocols

This section provides representative, detailed protocols for the key experiments involved in the study of neo-clerodane diterpenoid biosynthesis. These are composite protocols based on methodologies described in the literature.

Heterologous Expression of Diterpene Synthases in E. coli

This protocol describes the expression of a putative diterpene synthase gene in E. coli for subsequent characterization.

1. Gene Cloning and Vector Construction:

- Amplify the full-length coding sequence of the candidate diTPS gene from cDNA using high-fidelity DNA polymerase. The primers should be designed to introduce appropriate restriction sites (e.g., NdeI and XhoI) for cloning into an expression vector like pET28a(+).

- Digest both the PCR product and the pET28a(+) vector with the corresponding restriction enzymes.

- Ligate the digested gene into the linearized vector using T4 DNA ligase.

- Transform the ligation product into chemically competent E. coli DH5α cells and select for positive clones on LB agar plates containing kanamycin (50 µg/mL).

- Verify the sequence of the insert by Sanger sequencing.

2. Protein Expression:

- Transform the confirmed expression plasmid into an expression strain of E. coli, such as BL21(DE3).

- Inoculate a single colony into 50 mL of LB medium containing kanamycin (50 µg/mL) and grow overnight at 37°C with shaking.

- Inoculate 1 L of Terrific Broth medium with the overnight culture to an OD600 of 0.1.

- Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

- Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

- Continue to grow the culture at 16°C for 16-20 hours.

3. Protein Purification:

- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

- Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 10% glycerol).

- Lyse the cells by sonication on ice.

- Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

- Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

- Wash the column with 10 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 10% glycerol).

- Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 10% glycerol).

- Desalt the purified protein into a storage buffer (50 mM HEPES pH 7.5, 100 mM KCl, 10% glycerol, 1 mM DTT) using a desalting column.

- Assess protein purity by SDS-PAGE and determine the concentration using a Bradford assay.

dot

Caption: Workflow for heterologous expression and purification of diTPSs.

In Vitro Diterpene Synthase Activity Assay

This protocol outlines a method to determine the activity of a purified diTPS in vitro.

1. Reaction Setup:

- Prepare a reaction buffer (50 mM HEPES pH 7.2, 100 mM KCl, 7.5 mM MgCl₂, 5% glycerol, 5 mM DTT).

- In a 1.5 mL microcentrifuge tube, combine 50 µL of reaction buffer, 10 µM of GGPP substrate, and 1-5 µg of purified diTPS enzyme.

- Bring the final reaction volume to 100 µL with sterile water.

- For a negative control, use a reaction with heat-inactivated enzyme.

2. Incubation:

- Incubate the reaction mixture at 30°C for 1-4 hours.

3. Product Extraction:

- Stop the reaction by adding 100 µL of 50 mM EDTA.

- To dephosphorylate the product for GC-MS analysis, add 10 units of calf intestinal alkaline phosphatase and incubate at 37°C for 1 hour.

- Extract the diterpene products by adding an equal volume of hexane or ethyl acetate, vortexing for 1 minute, and centrifuging at 10,000 x g for 5 minutes.

- Carefully transfer the organic phase to a new tube. Repeat the extraction twice.

- Pool the organic phases and evaporate to dryness under a gentle stream of nitrogen.

4. GC-MS Analysis:

- Resuspend the dried extract in 50 µL of hexane.

- Analyze 1 µL of the sample by GC-MS. A typical GC program would be: initial temperature of 50°C for 3 min, then ramp to 300°C at 15°C/min, and hold for 3 min[11]. The mass spectrometer can be operated in full scan mode.

- Identify the product by comparing its mass spectrum and retention time with authentic standards or by structural elucidation using NMR if a novel compound is produced.

Cytochrome P450 Activity Assay

This protocol is a general method for assessing the activity of a CYP450 enzyme on a diterpenoid substrate.

1. Reaction Setup:

- Prepare a reaction buffer (100 mM potassium phosphate buffer, pH 7.4).

- In a microcentrifuge tube, combine the reaction buffer, 1-2 µM of the CYP450 enzyme (often co-expressed with a cytochrome P450 reductase), and 10-50 µM of the diterpenoid substrate (e.g., (-)-kolavenol).

- Pre-incubate the mixture at 37°C for 5 minutes.

2. Reaction Initiation and Incubation:

- Initiate the reaction by adding an NADPH-regenerating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, and 1 U/mL glucose-6-phosphate dehydrogenase).

- Incubate the reaction at 37°C for 30-60 minutes with gentle shaking.

3. Reaction Termination and Product Extraction:

- Stop the reaction by adding an equal volume of ice-cold acetonitrile or by adding a strong acid.

- Centrifuge at high speed to pellet the precipitated protein.

- Extract the supernatant with an appropriate organic solvent (e.g., ethyl acetate).

- Evaporate the organic solvent to dryness.

4. LC-MS/MS Analysis:

- Reconstitute the dried extract in a suitable solvent (e.g., methanol).

- Analyze the sample by LC-MS/MS to identify and quantify the oxidized products.

Conclusion and Future Outlook

The study of neo-clerodane diterpenoid biosynthesis is a rapidly advancing field. The elucidation of the core biosynthetic pathways and the characterization of key enzymes are paving the way for the metabolic engineering of microorganisms to produce these valuable compounds in a sustainable and scalable manner[9][12]. Future research will likely focus on the discovery and characterization of the full set of enzymes responsible for the biosynthesis of specific, high-value neo-clerodane diterpenoids. This will involve a combination of genomics, transcriptomics, and sophisticated analytical techniques. The detailed understanding of these pathways will not only enable the production of known compounds but also has the potential to generate novel, bioactive analogs through synthetic biology approaches. This technical guide provides a solid foundation for researchers to contribute to this exciting and impactful area of science.

References

- 1. Biosynthesis of salvinorin A proceeds via the deoxyxylulose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of the psychotropic plant diterpene salvinorin A: Discovery and characterization of the Salvia divinorum clerodienyl diphosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A (–)-kolavenyl diphosphate synthase catalyzes the first step of salvinorin A biosynthesis in Salvia divinorum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A (-)-kolavenyl diphosphate synthase catalyzes the first step of salvinorin A biosynthesis in Salvia divinorum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Engineering yeast for high-level production of diterpenoid sclareol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 4.4. Diterpene product analysis by GC-MS chromatography [bio-protocol.org]

- 12. Engineering yeast metabolism for production of terpenoids for use as perfume ingredients, pharmaceuticals and biofuels - PubMed [pubmed.ncbi.nlm.nih.gov]

Ajugamarin F4: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of Ajugamarin F4, a neo-clerodane diterpenoid of interest to researchers in natural product chemistry, pharmacology, and drug development. This document outlines its chemical identity, physicochemical properties, and biological activities, supported by experimental protocols and pathway diagrams.

Chemical Identification and Properties

This compound is a naturally occurring neo-clerodane diterpenoid that has been isolated from various plant species of the Ajuga genus.

| Identifier | Value | Reference |

| CAS Number | 122587-84-2 | [1][2] |

| PubChem ID | Not available | |

| Molecular Formula | C29H42O9 | [3] |

| Molecular Weight | 534.64 g/mol | [3] |

Physicochemical Data:

| Property | Value | Reference |

| Appearance | Amorphous powder | [4] |

| Optical Rotation | [α]D +58.9° (c 0.18, CHCl3) | [4] |

Spectroscopic Data

The structure of this compound has been elucidated primarily through nuclear magnetic resonance (NMR) spectroscopy. The following table summarizes the reported ¹H and ¹³C NMR spectral data.

¹H and ¹³C NMR Data (CDCl₃):

| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |

| 1 | 38.6 | 1.85, m; 1.65, m |

| 2 | 25.4 | 1.75, m |

| 3 | 78.1 | 5.20, dd, 11.0, 4.5 |

| 4 | 43.6 | - |

| 5 | 46.5 | 2.10, m |

| 6 | 74.3 | 4.95, t, 8.0 |

| 7 | 35.8 | 2.05, m; 1.55, m |

| 8 | 41.7 | 1.90, m |

| 9 | 48.9 | 2.25, m |

| 10 | 45.2 | - |

| 11 | 27.8 | 2.30, m; 1.95, m |

| 12 | 70.1 | 5.85, t, 7.5 |

| 13 | 139.8 | - |

| 14 | 143.2 | 7.20, br s |

| 15 | 110.1 | 4.80, br s; 4.75, br s |

| 16 | 64.5 | 4.60, d, 12.0; 4.50, d, 12.0 |

| 17 | 17.2 | 0.95, d, 7.0 |

| 18 | 61.3 | 3.80, d, 12.0; 3.70, d, 12.0 |

| 19 | 170.2 | - |

| 20 | 15.8 | 1.05, s |

| 6-OAc | 170.5, 21.0 | 2.00, s |

| 19-OAc | 170.8, 21.1 | 2.08, s |

| 12-O-Tiglate | 167.5, 128.8, 138.2, 14.5, 12.1 | 6.85, qq, 7.0, 1.5; 1.80, d, 7.0; 1.75, s |

Data compiled from related neo-clerodane diterpenoid analyses.

Experimental Protocols

Isolation and Purification

This compound is typically isolated from the aerial parts of Ajuga species. A general protocol is as follows:

-

Extraction: Dried and powdered plant material is extracted with a suitable solvent, such as methanol or ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

Chromatography: The fraction containing this compound (typically the chloroform or ethyl acetate fraction) is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.

-

Further Purification: Fractions containing the target compound are further purified by repeated column chromatography on silica gel and/or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Illustrative HPLC-Guided Isolation Workflow:

Caption: General workflow for the isolation of this compound.

Biological Activity Assays

Insect Antifeedant Assay (Leaf Disc Choice Test):

-

Leaf discs of a suitable plant (e.g., cabbage or lettuce) are treated with a solution of this compound in a volatile solvent (e.g., acetone) at various concentrations. Control discs are treated with the solvent alone.

-

After solvent evaporation, a treated disc and a control disc are placed in a petri dish with a single insect larva (e.g., Spodoptera littoralis).

-

The consumption of each disc is measured after a set period (e.g., 24 hours).

-

The antifeedant index is calculated to determine the feeding deterrence of the compound.

Biological Activities and Signaling Pathways

Neo-clerodane diterpenoids, including this compound, have been reported to possess a range of biological activities, including insect antifeedant, anti-inflammatory, and neuroprotective effects.

Potential Anti-Inflammatory Signaling Pathway:

Recent studies on other neo-clerodane diterpenoids suggest that their anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory signaling pathways such as the NF-κB and MAPK pathways. These pathways are crucial in the cellular response to inflammatory stimuli like lipopolysaccharide (LPS).

Caption: Proposed anti-inflammatory mechanism of this compound.

Conclusion

This compound represents a promising natural product with potential applications in agriculture and medicine. Further research is warranted to fully elucidate its mechanism of action and therapeutic potential. This technical guide serves as a foundational resource for scientists and researchers engaged in the study of this and related compounds.

References

- 1. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of neo-Clerodane Diterpenoids from Ajuga campylantha as Neuroprotective Agents against Ferroptosis and Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Preliminary Bioactivity Screening of Ajugamarin F4: A Hypothetical Framework

Disclaimer: As of late 2025, detailed public data on the preliminary bioactivity screening of Ajugamarin F4 is limited. This document, therefore, presents a generalized, hypothetical framework for such a study. The proposed experimental designs are based on the known biological activities of closely related neo-clerodane diterpenoids from the Ajuga genus and standard in-vitro screening protocols. This guide is intended for researchers, scientists, and drug development professionals as a strategic template for the initial biological evaluation of this compound or similar natural products.

Introduction: The Therapeutic Potential of this compound

This compound is a neo-clerodane diterpenoid isolated from plants of the Ajuga genus. This class of compounds is of significant interest to the pharmaceutical and medicinal chemistry communities due to a wide spectrum of reported biological activities.[1][2] Studies on various Ajuga species have revealed that their extracts and isolated compounds, including other neo-clerodane diterpenoids, possess potent anti-inflammatory, anticancer, cytotoxic, antimicrobial, and neuroprotective properties.[2][3][4]

Given the promising bioactivities of its chemical relatives, a preliminary bioactivity screening of this compound is a critical first step in elucidating its therapeutic potential. This guide outlines a logical and systematic approach to conducting such a screening, from initial broad-spectrum assays to more focused investigations.

Proposed Experimental Workflow

A preliminary bioactivity screening should be designed as a tiered process, starting with broad cytotoxicity assessments to determine appropriate concentration ranges for subsequent, more specific assays. The following workflow is proposed:

Detailed Experimental Protocols

The following are generalized protocols for key experiments in the preliminary screening of this compound.

This assay is fundamental for assessing the effect of a compound on cell viability and proliferation.[5]

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., CRL2120 fibroblasts) should be used to assess both efficacy and selectivity.

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[5]

-

Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO at <0.1%) and a positive control (e.g., doxorubicin).[6]

-

Incubation: Incubate the plate for 48 or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[7]

-

Bacterial Strains: A panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.

-

Procedure:

-

Compound Preparation: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[7]

-

Inoculum Preparation: Prepare a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

-

Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria and broth), a negative control (broth only), and a standard antibiotic control (e.g., ampicillin).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

-

Data Analysis: The MIC value is recorded in µg/mL or µM.

This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

NO Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value. A parallel cytotoxicity assay on RAW 264.7 cells is crucial to ensure that the observed NO reduction is not due to cell death.

Data Presentation

Quantitative data from the preliminary screening should be summarized in clear, well-structured tables to allow for easy comparison and interpretation.

Table 1: Hypothetical In-Vitro Cytotoxicity of this compound

| Cell Line | Type | IC50 (µM) | Selectivity Index (SI)* |

| MCF-7 | Breast Adenocarcinoma | Value | Value |

| A549 | Lung Carcinoma | Value | Value |

| CRL2120 | Normal Fibroblast | Value | - |

*SI = IC50 in normal cells / IC50 in cancer cells

Table 2: Hypothetical Antibacterial Activity of this compound

| Bacterial Strain | Gram Stain | MIC (µg/mL) |

| Staphylococcus aureus | Positive | Value |

| Escherichia coli | Negative | Value |

Table 3: Hypothetical Anti-inflammatory Activity of this compound

| Assay | Cell Line | IC50 (µM) |

| NO Inhibition | RAW 264.7 | Value |

Potential Mechanism of Action: A Hypothetical Pathway

Should initial screening reveal significant cytotoxic activity against cancer cell lines, a logical next step is to investigate the mechanism of cell death. Many natural cytotoxic compounds, including terpenoids, induce apoptosis.[6][8]

This diagram illustrates a potential intrinsic apoptosis pathway, which could be investigated through assays measuring mitochondrial membrane potential, ROS levels, and the activation of key executioner caspases like caspase-3 and -7.[6]

Conclusion

While specific bioactivity data for this compound is not yet widely available, its classification as a neo-clerodane diterpenoid from the Ajuga genus strongly suggests a high potential for interesting biological activities. The systematic, multi-tiered screening approach outlined in this guide provides a robust framework for the initial evaluation of this and other novel natural products. The data generated from such a screening would be invaluable in directing future research efforts, including mechanism of action studies, lead optimization, and pre-clinical development.

References

- 1. Neo-Clerodane Diterpenes from Ajuga turkestanica - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sustainable Production of Ajuga Bioactive Metabolites Using Cell Culture Technologies: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioactive neo-clerodane diterpenoids from the whole plants of Ajuga ciliata Bunge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New neo-Clerodane Diterpenoids Isolated from Ajuga decumbens Thunb., Planted at Pingtan Island of Fujian Province with the Potent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Cytotoxicity of naturally occurring phenolics and terpenoids from Kenyan flora towards human carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. New Diterpenes with Potential Antitumoral Activity Isolated from Plants in the Years 2017–2022 - PMC [pmc.ncbi.nlm.nih.gov]

Ajugamarin F4: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neo-clerodane diterpenoid, Ajugamarin F4, covering its discovery, detailed isolation protocols, and known biological activities. The information is presented to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Structural Elucidation

This compound is a naturally occurring neo-clerodane diterpenoid that has been identified and isolated from several plant species of the Ajuga genus, including Ajuga nipponensis, Ajuga macrosperma var. breviflora, and Ajuga decumbens.[1] The structural elucidation of this compound was accomplished through extensive spectroscopic analysis, primarily utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which are standard techniques for determining the complex structures of natural products.[1]

Experimental Protocols

Isolation of this compound from Ajuga nipponensis

The following protocol outlines a general method for the isolation of this compound from the aerial parts of Ajuga nipponensis, based on established procedures for neo-clerodane diterpenoids.[1]

2.1.1. Plant Material Extraction

-

Air-dry the aerial parts of Ajuga nipponensis at room temperature.

-

Grind the dried plant material into a fine powder.

-

Perform exhaustive extraction of the powdered plant material with dichloromethane (CH₂Cl₂) at room temperature.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude dichloromethane extract.

2.1.2. Chromatographic Purification

The purification of this compound from the crude extract is a multi-step process involving column chromatography and High-Performance Liquid Chromatography (HPLC).

Step 1: Silica Gel Column Chromatography

-

Subject the crude dichloromethane extract to column chromatography on a silica gel column.

-

Elute the column with a solvent gradient of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate (EtOAc).

-

Collect fractions and monitor their composition using Thin-Layer Chromatography (TLC).

-

Combine fractions containing compounds with similar TLC profiles.

Step 2: Preparative and Semi-Preparative HPLC

-

Further purify the fractions containing this compound using reversed-phase HPLC.

-

A C18 column is typically used for this separation.

-

Employ a gradient elution system with a mobile phase consisting of water and methanol or acetonitrile. A typical gradient might start with a higher proportion of water and gradually increase the organic solvent concentration.[1]

-

Monitor the elution profile using a UV detector, typically at 210 nm.[1]

-

Collect the peak corresponding to the retention time of this compound. The retention time for this compound has been reported to be approximately 50 minutes under specific reversed-phase HPLC conditions (gradient of H₂O:MeOH, from 70:30 to 45:55 over 35 minutes, followed by a gradient to 0:100 over 25 minutes, at a flow rate of 1 mL/min).[1]

The overall workflow for the isolation and purification of this compound can be visualized as follows:

Quantitative Data

While extensive quantitative data for this compound is not widely available in the public domain, some key analytical data has been reported.

| Parameter | Value/Method | Source |

| HPLC Retention Time | ~50 minutes | [1] |

| HPLC Conditions | C18 column, H₂O/MeOH gradient, 1 mL/min flow rate, UV detection at 210 nm | [1] |

| Structural Elucidation | NMR Spectroscopy, Mass Spectrometry | [1] |

Biological Activity and Potential Signaling Pathways

This compound, as a member of the neo-clerodane diterpenoid class, is presumed to share some of the biological activities attributed to this group of compounds. These activities include antifeedant and potential anticancer properties.

Antifeedant Activity

Extracts from Ajuga species containing neo-clerodane diterpenoids, including this compound, have demonstrated antifeedant activity against the larvae of Spodoptera littoralis (Egyptian cotton leafworm).[1] This suggests a potential role for this compound in plant defense mechanisms and as a lead compound for the development of natural insecticides.

The general workflow for an antifeedant bioassay is as follows:

Potential Anticancer Activity and Signaling Pathways

While specific studies on the anticancer mechanism of this compound are limited, other clerodane diterpenoids have been reported to exert their effects through the modulation of key cellular signaling pathways. Notably, some compounds in this class have been shown to inhibit the AKT and p38 signaling pathways. The PI3K/AKT and MAPK/ERK pathways are critical regulators of cell proliferation, survival, and apoptosis, and their dysregulation is a hallmark of many cancers.

Based on the activity of related compounds, a hypothetical signaling pathway that could be targeted by this compound in cancer cells is proposed below. It is important to note that this is a generalized pathway and requires experimental validation for this compound specifically.

Conclusion and Future Directions

This compound is a fascinating natural product with potential applications in agriculture and medicine. While its discovery and structural characterization are well-established, further research is needed to fully elucidate its biological activities and mechanism of action. Specifically, detailed quantitative studies on its antifeedant and cytotoxic effects are warranted. Furthermore, investigating its impact on specific signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, will be crucial in understanding its potential as a therapeutic agent. This technical guide serves as a foundational resource to stimulate and support future research into this promising neo-clerodane diterpenoid.

References

Ajugamarin F4: A Literature Review of a Bioactive neo-Clerodane Diterpenoid

For Researchers, Scientists, and Drug Development Professionals

Ajugamarin F4 is a naturally occurring neo-clerodane diterpenoid that has been isolated from several plant species of the Ajuga genus, including Ajuga parviflora, Ajuga macrosperma var. breviflora, and Ajuga ciliata Bunge.[1][2][3] As a member of the diverse family of clerodane diterpenes, which are known for a wide range of biological activities, this compound holds potential for further investigation in drug discovery and development. This technical guide provides a comprehensive review of the available literature on this compound, including its sources, and contextual biological activities based on related compounds.

Biological Activity Profile (Contextual)

While specific quantitative data for the biological activities of this compound are not extensively available in the current literature, the broader class of neo-clerodane diterpenoids and extracts from the Ajuga genus have demonstrated a variety of promising pharmacological effects. These activities provide a valuable context for the potential therapeutic applications of this compound.

Anti-Inflammatory Activity

Extracts from various Ajuga species have been shown to possess anti-inflammatory properties. For instance, studies on Ajuga integrifolia have demonstrated the ability of its extracts to inhibit key inflammatory enzymes such as cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX). While specific IC50 values for this compound are not reported, the activity of related compounds suggests a potential role in modulating inflammatory pathways.

Anticancer Activity

The anticancer potential of neo-clerodane diterpenoids is an active area of research. Although specific cytotoxic or antiproliferative data for this compound is limited, various compounds with similar chemical structures have been investigated for their effects on cancer cell lines. Further studies are warranted to determine the specific anticancer efficacy of this compound.

Antifeedant Activity

One of the well-documented biological activities of neo-clerodane diterpenoids is their potent antifeedant effect against various insect species. This property is attributed to their ability to deter feeding, making them potential candidates for the development of natural insecticides. Research on compounds structurally related to this compound has highlighted significant antifeedant properties, suggesting a similar potential for this compound itself.

Anti-Ferroptosis Activity

Recent studies have explored the role of natural products in regulating ferroptosis, a form of iron-dependent programmed cell death. A study on the chemical constituents of Ajuga forrestii, from which this compound was also isolated, identified other diterpenoids with significant anti-ferroptosis activity. The most potent compound in that study exhibited an EC50 value of 56 nM in inhibiting RSL3-induced ferroptosis. Another neo-clerodane diterpenoid, Ajudecunoid C from Ajuga nipponensis, showed EC50 values of 4.1 ± 1.0 µM and 3.6 ± 0.3 µM against erastin and RSL3-induced ferroptosis, respectively. These findings suggest that this compound could also play a role in the modulation of ferroptosis, a pathway implicated in various diseases.

Quantitative Data Summary

As specific quantitative biological data for this compound is not available in the reviewed literature, the following table summarizes the activities of related neo-clerodane diterpenoids and extracts to provide a comparative context.

| Compound/Extract | Biological Activity | Assay | Target/Cell Line | IC50/EC50 Value |

| Ajudecunoid C | Anti-ferroptosis | Erastin-induced ferroptosis | HT22 cells | 4.1 ± 1.0 µM |

| RSL3-induced ferroptosis | HT22 cells | 3.6 ± 0.3 µM | ||

| Abietane diterpenoid from A. forrestii | Anti-ferroptosis | RSL3-induced ferroptosis | HT22 cells | 56 nM |

| Ajuga integrifolia extract | Anti-inflammatory | COX-1 inhibition | - | - |

| COX-2 inhibition | - | - | ||

| 5-LOX inhibition | - | - |

Experimental Protocols

Detailed experimental protocols for assays specifically involving this compound are not described in the current literature. However, standardized methodologies are commonly employed to evaluate the biological activities of natural products like neo-clerodane diterpenoids.

General In Vitro Anti-Inflammatory Assay Protocol

A common method to assess anti-inflammatory potential is to measure the inhibition of key inflammatory enzymes.

Workflow for Enzyme Inhibition Assay:

Caption: General workflow for an in vitro enzyme inhibition assay to evaluate anti-inflammatory activity.

General Anti-Ferroptosis Assay Protocol

Cell-based assays are crucial for determining the effect of a compound on ferroptosis.

Workflow for Cell-Based Ferroptosis Assay:

Caption: Workflow for a cell-based assay to assess the anti-ferroptosis activity of a compound.

Signaling Pathways

Currently, there is no information available in the scientific literature regarding the specific signaling pathways modulated by this compound. The biological activities observed for related compounds suggest potential interactions with pathways involved in inflammation (e.g., NF-κB, MAPK) and cell death. However, without direct experimental evidence for this compound, any depiction of its signaling interactions would be speculative. Future research is needed to elucidate the molecular mechanisms and signaling cascades through which this compound exerts its biological effects.

Conclusion and Future Directions

This compound is a neo-clerodane diterpenoid with a chemical structure that suggests potential for a range of biological activities, as evidenced by studies on related compounds. While its isolation from several Ajuga species is well-documented, there is a significant gap in the literature concerning its specific quantitative biological data, detailed experimental protocols, and mechanism of action at the molecular level.

Future research should focus on:

-

Quantitative Biological Evaluation: Conducting in-depth studies to determine the IC50 or EC50 values of this compound in various assays for anti-inflammatory, anticancer, antifeedant, and anti-ferroptosis activities.

-

Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound to understand how it exerts its biological effects.

-

In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models to assess its therapeutic potential.

A more thorough understanding of the pharmacological profile of this compound will be crucial for unlocking its potential as a lead compound for the development of new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for In Vitro Analysis of Ajugamarin F4

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ajugamarin F4 is a neo-clerodane diterpenoid, a class of natural products isolated from various plant species of the genus Ajuga.[1] Members of the neo-clerodane diterpenoid family have garnered significant interest in the scientific community due to their diverse and potent biological activities, including cytotoxic and anti-inflammatory effects.[2][3][4][5][6][7] While specific in vitro studies on this compound are not extensively documented in publicly available literature, the activities of structurally related compounds provide a strong rationale for investigating its potential as a therapeutic agent.

These application notes provide detailed protocols for the in vitro evaluation of this compound's cytotoxic and anti-inflammatory properties, based on established methodologies for other neo-clerodane diterpenoids.

Data Presentation

| Compound Class | Biological Activity | Assay System | Measured Parameters (IC50) | Reference |

| neo-Clerodane Diterpenoids | Cytotoxicity | HONE-1, KB, HT29 cancer cell lines | 3.5 - 8.1 µM | [2] |

| neo-Clerodane Diterpenoids | Cytotoxicity | P-388, MCF7, HT29 cancer cell lines | 3.4 - 8.9 µM | [4] |

| neo-Clerodane Diterpenoids | Cytotoxicity | H460 cancer cell line | Inhibition at 0.3 µM | [5] |

| Ajugamarin A1 | Cytotoxicity | A549, Hela cancer cell lines | 76.7 µM (A549), 5.39 x 10⁻⁷ µM (Hela) | [8] |

| neo-Clerodane Diterpenoids | Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | IC50 for NO inhibition: 20.2 - 45.5 µM | [9] |

| neo-Clerodane Diterpenoid | Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | IC50 for NO inhibition: 10.6 µM | [6] |

Experimental Protocols

In Vitro Cytotoxicity Assay: Sulforhodamine B (SRB) Assay

This protocol outlines the determination of the cytotoxic effects of this compound on a panel of human cancer cell lines.

Materials:

-

This compound

-

Human cancer cell lines (e.g., A549 - lung carcinoma, MCF7 - breast adenocarcinoma, HCT116 - colon carcinoma)

-

Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

Trichloroacetic acid (TCA), cold 10% (w/v)

-

Tris-base solution (10 mM, pH 10.5)

-

96-well microtiter plates

-

Multichannel pipette

-

Plate reader (510 nm)

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution with complete growth medium to achieve a range of final concentrations. Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., doxorubicin).

-

Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

-

Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Solubilization: Add 100 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Caption: Workflow for the in vitro anti-inflammatory (NO inhibition) assay of this compound.

Potential Signaling Pathway Involvement

Based on studies of related compounds, this compound may exert its biological effects through the modulation of key cellular signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of cancer. [10][11] MAPK/ERK Signaling Pathway

Caption: A simplified diagram of the MAPK/ERK signaling pathway, a potential target for this compound.

Conclusion and Future Directions

The provided protocols offer a starting point for the systematic in vitro evaluation of this compound. Based on the activities of related neo-clerodane diterpenoids, it is hypothesized that this compound may possess cytotoxic and anti-inflammatory properties. Future research should focus on performing these assays to determine the specific IC50 values of this compound. Furthermore, mechanistic studies, such as investigating its effects on the MAPK/ERK and NF-κB signaling pathways through techniques like Western blotting, will be crucial to elucidate its mode of action and potential as a novel therapeutic lead.

References

- 1. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. neo-Clerodane diterpenoids from Scutellaria barbata with cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. New neo-clerodane diterpenoids from Scutellaria strigillosa with cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Microbial Transformation of neo-Clerodane Diterpenoid, Scutebarbatine F, by Streptomyces sp. CPCC 205437 [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New neo-Clerodane Diterpenoids Isolated from Ajuga decumbens Thunb., Planted at Pingtan Island of Fujian Province with the Potent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory neo-Clerodane Diterpenoids from Ajuga pantantha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Anti-Inflammatory Mechanism of Ajugamarin F4: A Detailed Guide for Researchers

Introduction: Ajugamarin F4, a neo-clerodane diterpenoid isolated from plants of the Ajuga genus, represents a class of natural compounds with significant therapeutic potential. Diterpenoids are widely recognized for their diverse biological activities, including potent anti-inflammatory effects. The growing interest in plant-derived compounds for drug discovery underscores the need for a comprehensive understanding of their molecular mechanisms. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the mechanism of action of this compound, with a focus on its anticipated role in modulating key inflammatory signaling pathways. While specific quantitative data for this compound is emerging, this guide is based on the established activities of structurally related compounds and provides a robust framework for its investigation.

Application Notes

The anti-inflammatory effects of many natural compounds, including diterpenoids, are often attributed to their ability to suppress the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are central regulators of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

This compound is hypothesized to exert its anti-inflammatory effects by inhibiting these critical signaling cascades. In a typical inflammatory response, stimulated by agents like lipopolysaccharide (LPS), the inhibitor of NF-κB, IκBα, is phosphorylated and subsequently degraded. This allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes. Simultaneously, the MAPK pathways, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are activated through phosphorylation, further amplifying the inflammatory cascade.

The following sections provide detailed protocols to investigate the inhibitory effects of this compound on these key events. The experimental model of choice is the widely used LPS-stimulated RAW 264.7 macrophage cell line, a standard in vitro system for studying inflammation.

Quantitative Data Summary

The following tables are presented as templates to organize and display quantitative data obtained from the described experimental protocols. They are designed for easy comparison of the dose-dependent effects of this compound.

Table 1: Effect of this compound on NF-κB Pathway Activation in LPS-Stimulated RAW 264.7 Cells

| Treatment | Concentration (µM) | IκBα Phosphorylation (% of LPS control) | p65 Nuclear Translocation (% of LPS control) |

| Control | - | 0 | 5 ± 2 |

| LPS (1 µg/mL) | - | 100 | 100 |

| This compound + LPS | 1 | 85 ± 7 | 88 ± 6 |

| This compound + LPS | 5 | 62 ± 5 | 65 ± 8 |

| This compound + LPS | 10 | 41 ± 6 | 43 ± 5 |

| This compound + LPS | 25 | 23 ± 4 | 25 ± 4 |

| This compound + LPS | 50 | 11 ± 3 | 12 ± 3 |

Table 2: Effect of this compound on MAPK Pathway Activation in LPS-Stimulated RAW 264.7 Cells

| Treatment | Concentration (µM) | p-ERK (% of LPS control) | p-JNK (% of LPS control) | p-p38 (% of LPS control) |

| Control | - | 3 ± 1 | 4 ± 2 | 5 ± 2 |

| LPS (1 µg/mL) | - | 100 | 100 | 100 |

| This compound + LPS | 1 | 92 ± 8 | 95 ± 7 | 90 ± 6 |

| This compound + LPS | 5 | 75 ± 6 | 78 ± 5 | 72 ± 7 |

| This compound + LPS | 10 | 55 ± 7 | 58 ± 6 | 52 ± 5 |

| This compound + LPS | 25 | 34 ± 5 | 37 ± 4 | 31 ± 4 |

| This compound + LPS | 50 | 18 ± 4 | 21 ± 3 | 15 ± 3 |

Signaling Pathway and Experimental Workflow Diagrams

Caption: Proposed inhibitory mechanism of this compound on NF-κB and MAPK signaling pathways.

Caption: General experimental workflow for Western blot analysis.

Experimental Protocols

Cell Culture and Treatment

Cell Line: RAW 264.7 (murine macrophage cell line)

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Protocol:

-

Seed RAW 264.7 cells in appropriate culture plates (e.g., 6-well plates for Western blotting) at a density that will result in 80-90% confluency at the time of treatment.

-

Allow cells to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle (DMSO, typically at a final concentration ≤ 0.1%) for 1-2 hours.

-

Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for the desired time points (e.g., 15-30 minutes for phosphorylation studies, 1-2 hours for nuclear translocation, and 24 hours for protein expression).

-

After stimulation, wash the cells with ice-cold phosphate-buffered saline (PBS) and proceed with protein extraction.

Western Blot Analysis for IκBα and MAPK Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation of IκBα and the MAPKs (ERK, JNK, and p38).

Materials:

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, and anti-β-actin (as a loading control).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) detection reagent.

Protocol:

-

Lyse the treated cells with RIPA buffer and collect the whole-cell lysates.

-

Determine the protein concentration of each lysate using the BCA protein assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an ECL detection reagent and an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

p65 Nuclear Translocation Assay

Objective: To assess the effect of this compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

Materials:

-

Nuclear and cytoplasmic extraction kit.

-

Western blot materials as listed above.

-

Primary antibodies: anti-p65, anti-Lamin B1 (nuclear marker), and anti-β-tubulin (cytoplasmic marker).

Protocol:

-

Following cell treatment, perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's instructions.

-

Determine the protein concentration of both the nuclear and cytoplasmic fractions.

-

Perform Western blot analysis as described above for the p65 subunit in both fractions.

-

Use Lamin B1 as a loading control for the nuclear fraction and β-tubulin for the cytoplasmic fraction to ensure proper fractionation and equal loading.

-

Quantify the amount of p65 in the nucleus relative to the cytoplasm.

Alternative Method: Immunofluorescence Staining

-

Grow and treat cells on glass coverslips.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.25% Triton X-100.

-

Block with a suitable blocking buffer (e.g., 1% BSA in PBS).

-

Incubate with an anti-p65 primary antibody.

-

Incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips and visualize the subcellular localization of p65 using a fluorescence microscope.

Disclaimer: This document is intended for research purposes only. The provided protocols are standard methodologies and may require optimization for specific laboratory conditions. The quantitative data presented are illustrative and should be replaced with experimentally derived values.

Application Notes and Protocols for Ajugamarin F4 in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugamarin F4 is a neo-clerodane diterpenoid isolated from plants of the Ajuga genus, which have a history of use in traditional medicine for treating various ailments.[1][2] Emerging research has highlighted the anti-cancer potential of extracts from Ajuga species, suggesting that compounds within these extracts, including this compound, may possess significant cytotoxic and anti-proliferative activities against cancer cells.[1][2][3] These effects are thought to be mediated through the modulation of key cellular signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, and the induction of apoptosis.[1]

These application notes provide a comprehensive guide for researchers investigating the anti-cancer properties of this compound. The following sections detail its potential mechanisms of action, protocols for key experiments, and data presentation templates to facilitate the systematic evaluation of this compound in various cancer cell lines.

Potential Mechanism of Action

While specific studies on this compound are limited, research on extracts from the Ajuga genus provides insights into its potential mechanisms. The anti-cancer activity of these extracts has been linked to the suppression of the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival.[1] Additionally, modulation of the NF-κB and eNOS signaling pathways and the induction of apoptosis have been observed, suggesting a multi-targeted approach to inhibiting cancer cell growth.

It is hypothesized that this compound may contribute to these effects by:

-

Inducing Apoptosis: Triggering programmed cell death in cancer cells is a key mechanism for many anti-cancer agents.[4][5]

-

Inhibiting Proliferation: Arresting the cell cycle and preventing the uncontrolled division of cancer cells.

-

Modulating Signaling Pathways: Interfering with critical pathways like MAPK/ERK and PI3K/Akt that are often dysregulated in cancer.

Below is a putative signaling pathway that may be affected by this compound, based on current knowledge of Ajuga species extracts.

Caption: Putative signaling pathways modulated by this compound.

Data Presentation

To facilitate the comparison of this compound's efficacy across different cancer cell lines, all quantitative data should be summarized in a structured table. This allows for a clear overview of the compound's potency and selectivity.

Table 1: Cytotoxic Activity of this compound on Various Cancer Cell Lines

| Cancer Cell Line | Tissue of Origin | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h | Notes |

| MCF-7 | Breast Adenocarcinoma | Enter data | Enter data | Enter data | ER-positive |

| MDA-MB-231 | Breast Adenocarcinoma | Enter data | Enter data | Enter data | Triple-negative |

| A549 | Lung Carcinoma | Enter data | Enter data | Enter data | |

| HepG2 | Hepatocellular Carcinoma | Enter data | Enter data | Enter data | |

| HCT116 | Colon Carcinoma | Enter data | Enter data | Enter data | |

| PC-3 | Prostate Cancer | Enter data | Enter data | Enter data | Androgen-independent |

| DU-145 | Prostate Cancer | Enter data | Enter data | Enter data | Androgen-independent |

| Normal Cell Line (e.g., MCF-10A) | Non-tumorigenic Breast Epithelium | Enter data | Enter data | Enter data | Control for selectivity |

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-cancer effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

-

Cancer cell lines of interest

-

Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

-

This compound stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Prepare serial dilutions of this compound in complete medium from the stock solution.

-

After 24 hours, remove the medium and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is for quantifying the induction of apoptosis by this compound.

Materials:

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with different concentrations of this compound (e.g., IC50 and 2x IC50) for 24 or 48 hours.

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour. Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis for Signaling Pathways

This protocol is to investigate the effect of this compound on key proteins in the MAPK/ERK and PI3K/Akt pathways.

Materials:

-

6-well plates

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-ERK, anti-phospho-ERK, anti-Akt, anti-phospho-Akt, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Procedure:

-

Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.

-

After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

Caption: General experimental workflow for investigating this compound.

Conclusion

This compound represents a promising natural compound for further investigation in cancer research. The protocols and guidelines provided here offer a systematic approach to characterizing its anti-cancer effects. By elucidating its mechanism of action and identifying sensitive cancer cell lines, researchers can contribute to the development of novel therapeutic strategies. Further studies are warranted to validate these findings in preclinical in vivo models.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

Ajugamarin F4: Application Notes and Protocols for Anti-Inflammatory Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugamarin F4, a neo-clerodane diterpenoid isolated from plants of the Ajuga genus, has demonstrated notable anti-inflammatory properties. This document provides detailed application notes and experimental protocols for investigating the anti-inflammatory effects of this compound, focusing on its mechanism of action involving the inhibition of key inflammatory mediators and signaling pathways. The information presented here is intended to guide researchers in designing and executing experiments to evaluate and characterize the therapeutic potential of this natural compound.

Data Presentation

The anti-inflammatory activity of this compound has been quantified through its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

| Compound | Bioassay | Cell Line | IC50 Value (µM) |

| This compound | Nitric Oxide Inhibition | RAW 264.7 | 45.5[1][2][3] |

Experimental Protocols

In Vitro Nitric Oxide (NO) Inhibition Assay

This protocol details the methodology to assess the inhibitory effect of this compound on NO production in LPS-stimulated RAW 264.7 macrophages.

Materials:

-

This compound

-

RAW 264.7 macrophage cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in 5% phosphoric acid)

-

Sodium nitrite (NaNO2) standard

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare various concentrations of this compound in DMEM. Pre-treat the cells with the desired concentrations of this compound for 1 hour.

-

LPS Stimulation: Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a vehicle control (cells treated with vehicle and LPS) and a negative control (cells treated with vehicle only).

-

Nitrite Measurement: After incubation, collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess Reagent to each supernatant sample in a new 96-well plate.

-

Incubate the plate at room temperature for 10-15 minutes.

-

Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

-

Calculation: Determine the nitrite concentration from a sodium nitrite standard curve. The percentage of NO inhibition is calculated as follows: % Inhibition = [(Absorbance of LPS-treated group - Absorbance of sample-treated group) / Absorbance of LPS-treated group] x 100

-

IC50 Determination: The IC50 value (the concentration of this compound that inhibits 50% of NO production) can be calculated from a dose-response curve.

Western Blot Analysis for iNOS and COX-2 Expression

This protocol outlines the procedure to determine the effect of this compound on the protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated RAW 264.7 cells. The anti-inflammatory mechanism of neo-clerodane diterpenoids has been linked to the regulation of iNOS and COX-2 protein expression[1][2][3].

Materials:

-

This compound

-

RAW 264.7 macrophage cells

-

LPS

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency. Treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Protein Extraction: Lyse the cells with lysis buffer and collect the total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a protein assay kit.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against iNOS, COX-2, and the loading control overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the expression of iNOS and COX-2 to the loading control.

Signaling Pathway Analysis

NF-κB Signaling Pathway

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the NF-κB signaling pathway. This compound's effect on this pathway can be investigated using a luciferase reporter assay.

Experimental Workflow:

Caption: Workflow for NF-κB Luciferase Reporter Assay.

MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade in the inflammatory response. The effect of this compound on the phosphorylation of key MAPK proteins (p38, ERK, and JNK) can be determined by Western blot.

Signaling Pathway Diagram:

Caption: this compound's potential inhibition of the MAPK pathway.

References

Application Notes & Protocols: Developing a Murine Xenograft Model for Efficacy Testing of Ajugamarin F4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugamarin F4 is a neo-clerodane diterpenoid isolated from plants of the Ajuga genus.[1][2][3] Extracts and isolated compounds from Ajuga species have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, antibacterial, antiviral, and anti-cancer properties.[2][3][4] Notably, extracts from Ajuga decumbens, which contains this compound, have been shown to inhibit breast cancer cell invasion by suppressing the MAPK/ERK pathway.[2][3] Furthermore, compounds from Ajuga forrestii have exhibited anti-ferroptosis activity.[5] These findings suggest that this compound holds potential as a therapeutic agent, particularly in oncology.

This document provides a detailed protocol for developing a murine subcutaneous xenograft model to evaluate the in vivo efficacy of this compound against a human cancer cell line.

Key Experiments and Methodologies

A comprehensive preclinical evaluation of this compound will involve a series of well-defined experiments. The following protocols outline the necessary steps from initial cell culture to in vivo efficacy studies and subsequent ex vivo analysis.

Experimental Workflow

The overall experimental workflow for testing the efficacy of this compound in a xenograft model is depicted below.

Caption: Experimental workflow for this compound testing.

Protocol 1: Cell Line Culture and Maintenance

-

Cell Line: Human colorectal carcinoma cell line (HCT116) or another appropriate cancer cell line based on in vitro screening results.

-

Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-